![molecular formula C63H79ClN4O10 B11826829 N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is a complex compound that combines polyethylene glycol (PEG) chains with dibenzocyclooctyne (DBCO) and a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” typically involves the following steps:
PEGylation: The attachment of PEG chains to the core structure.
DBCO Conjugation:
Cy5 Labeling: The final step involves the conjugation of the Cy5 dye to the PEGylated structure.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the Cy5 dye.
Reduction: Reduction reactions may also occur, affecting the dye’s fluorescence properties.
Substitution: Substitution reactions can modify the PEG chains or the DBCO groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products depend on the specific reactions but may include modified PEG chains, altered DBCO groups, or changes in the Cy5 dye’s fluorescence.
Scientific Research Applications
Chemistry
Bioconjugation: Used to link biomolecules for various assays.
Fluorescent Labeling: Employed in fluorescence microscopy and flow cytometry.
Biology
Cell Imaging: Helps visualize cellular structures and processes.
Protein Labeling: Used to tag proteins for tracking and analysis.
Medicine
Diagnostics: Applied in diagnostic assays to detect specific biomolecules.
Therapeutics: Potential use in targeted drug delivery systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for imaging applications.
Click Chemistry: The DBCO group reacts with azides in a bioorthogonal manner, enabling bioconjugation without interfering with biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(m-PEG4)-N’-(DBCO-PEG4)-Cy3: Similar structure but with a different cyanine dye.
N-(m-PEG4)-N’-(DBCO-PEG4)-FITC: Uses fluorescein isothiocyanate instead of Cy5.
Uniqueness
“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is unique due to its combination of PEGylation, DBCO click chemistry, and Cy5 fluorescence, making it highly versatile for various applications.
Properties
Molecular Formula |
C63H79ClN4O10 |
|---|---|
Molecular Weight |
1087.8 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |
InChI Key |
RDGUSQKZQVKRJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


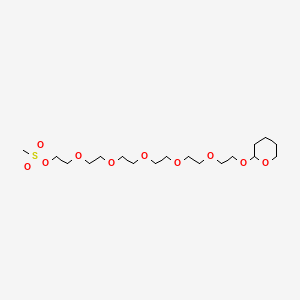
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
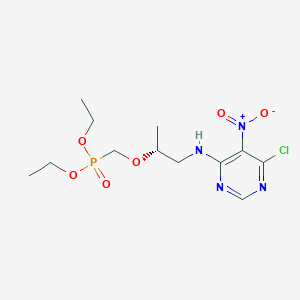
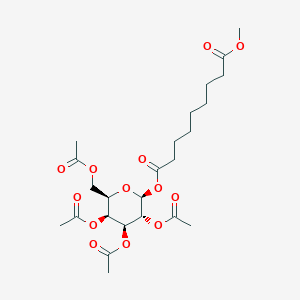
![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
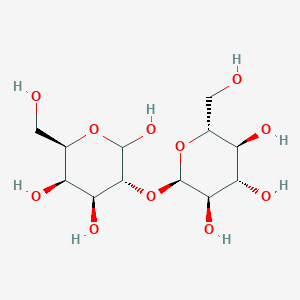




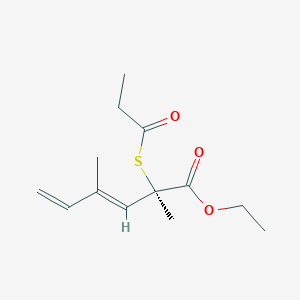
![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
